1-(6-Nitropyridin-3-yl)piperidin-2-one
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Overview
Description
1-(6-Nitropyridin-3-yl)piperidin-2-one is a heterocyclic organic compound that features a piperidinone ring substituted with a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Nitropyridin-3-yl)piperidin-2-one typically involves the reaction of 6-nitropyridine-3-carboxylic acid with piperidin-2-one under specific conditions. The reaction is often carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions
1-(6-Nitropyridin-3-yl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalytic amounts of acetic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Nitropyridin-3-yl)piperidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-Nitropyridin-3-yl)piperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-(6-Nitropyridin-3-yl)piperidin-4-one: Similar structure but with a different position of the piperidinone ring.
6-Nitropyridin-3-yl-piperidine: Lacks the carbonyl group present in 1-(6-Nitropyridin-3-yl)piperidin-2-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N3O3 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
1-(6-nitropyridin-3-yl)piperidin-2-one |
InChI |
InChI=1S/C10H11N3O3/c14-10-3-1-2-6-12(10)8-4-5-9(11-7-8)13(15)16/h4-5,7H,1-3,6H2 |
InChI Key |
MVIUNBFINTYSHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CN=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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